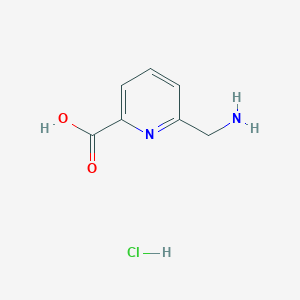

6-(氨甲基)吡啶-2-甲酸盐酸盐

描述

6-(Aminomethyl)picolinic acid hydrochloride, also known as 6-AMPA or 6-AMPAHCl, is an organic compound derived from picolinic acid. It is a white, crystalline solid that is soluble in water and polar organic solvents. 6-AMPAHCl is used in scientific research and has a variety of applications, including as a reagent for the synthesis of other compounds and as a chelating agent for metal ions.

科学研究应用

抗氧化活性分析

6-(氨甲基)吡啶-2-甲酸盐酸盐在抗氧化剂的研究中发挥作用,抗氧化剂在食品工程、医学和制药等各个科学领域至关重要。用于确定抗氧化剂活性的分析方法,如氧自由基吸收能力 (ORAC) 和羟基自由基抗氧化能力 (HORAC) 测试,依赖于化学反应,这些反应可能涉及与 6-(氨甲基)吡啶-2-甲酸盐酸盐等化合物的络合物形成。这些方法评估抗氧化剂活性的动力学或平衡状态,为理解和评估复杂样品中的抗氧化能力做出了重大贡献 (Munteanu & Apetrei, 2021)。

环境修复中氧化还原反应的增强

在环境科学中,特别是在废水中降解有机污染物方面,氧化还原介体的作用至关重要。这些介体可能包括 6-(氨甲基)吡啶-2-甲酸盐酸盐的衍生物,它们提高了酶催化的氧化还原反应的效率。这一过程在难降解化合物的生物修复中发挥着至关重要的作用,展示了在环境保护和废水处理技术中的应用 (Husain & Husain, 2007)。

锌吸收和代谢

该化合物参与代谢途径,特别是锌吸收,这是另一个感兴趣的领域。6-(氨甲基)吡啶-2-甲酸盐酸盐通过其吡啶-2-甲酸成分,在促进人体锌吸收中发挥作用。这一过程对于维持体内微量元素的平衡至关重要,它影响着整体健康状况和与锌缺乏症相关的疾病的管理 (Evans, 2009)。

工业应用中的腐蚀抑制

该化合物的应用延伸到腐蚀科学领域,在那里它可能被用作腐蚀抑制剂的组分。这些抑制剂保护金属和合金免受腐蚀性环境的影响,确保工业设备和基础设施的寿命和可靠性。对有机腐蚀抑制剂的研究,其中可能包括 6-(氨甲基)吡啶-2-甲酸盐酸盐衍生物,对于开发更安全、更高效、更环保的腐蚀防护方法至关重要 (Goyal et al., 2018)。

作用机制

Target of Action

The primary target of 6-(Aminomethyl)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Aminomethyl)picolinic acid hydrochloride interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . This suggests that it may influence pathways related to zinc metabolism and homeostasis.

Result of Action

The molecular and cellular effects of 6-(Aminomethyl)picolinic acid hydrochloride’s action are largely related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can inhibit viral replication and packaging . It has been shown to have anti-viral activity in vitro and in vivo .

属性

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODQIATUVBXDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)

![(2-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533450.png)

![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)

![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)